molecular formula C13H10Cl3NO2S B4334667 1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide

Cat. No.: B4334667
M. Wt: 350.6 g/mol
InChI Key: LCHZSYHYNBVRIV-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 2-chlorophenyl and a 2,6-dichlorophenyl group, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,6-dichlorobenzene.

    Sulfonation: The 2-chlorophenylamine undergoes sulfonation with methanesulfonyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 2-chlorophenylmethanesulfonamide.

    Coupling Reaction: The intermediate is then coupled with 2,6-dichlorobenzene under specific conditions, often involving a catalyst like palladium on carbon (Pd/C) and a suitable solvent such as dichloromethane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antimicrobial effects by preventing the growth and replication of microorganisms.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents on the aromatic ring.

    Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis and inflammatory bowel disease.

    Sulfadiazine: Another antibiotic used to treat bacterial infections.

The uniqueness of this compound lies in its specific combination of chlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,6-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c14-10-5-2-1-4-9(10)8-20(18,19)17-13-11(15)6-3-7-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZSYHYNBVRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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